molecular formula C11H12N2OS B3144403 N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide CAS No. 551920-77-5

N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Cat. No.: B3144403
CAS No.: 551920-77-5
M. Wt: 220.29 g/mol
InChI Key: IRVILWZBEHFNML-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) and Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many natural products and synthetic molecules with significant biological and material properties. derpharmachemica.comresearchgate.net Thiophene and pyrrole are fundamental five-membered aromatic heterocycles that are ubiquitous in these fields. oxfordsciencetrove.comchemistnotes.comksu.edu.sa

The thiophene ring is a privileged pharmacophore in medicinal chemistry, valued for its diverse biological activities. nih.gov Its structural similarity to a benzene (B151609) ring, yet with distinct electronic properties due to the sulfur heteroatom, allows it to act as a bioisostere, modifying a molecule's physicochemical properties to enhance drug-receptor interactions, solubility, and metabolism. nih.gov Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. researchgate.netnih.gov In fact, an analysis of FDA-approved drugs reveals that 26 drugs containing a thiophene nucleus have been approved for various therapeutic classes. nih.gov

Beyond medicine, thiophene-based structures are integral to materials science, particularly in the development of organic electronics. The sulfur atom's polarizability contributes to strong intermolecular interactions, facilitating charge transport in organic semiconductors, conductive polymers, and dyes. espublisher.com

Table 1: Examples of Marketed Drugs Containing a Thiophene Moiety

Drug Name Therapeutic Class
Cefoxitin Antibiotic
Ketotifen Antihistamine
Sertaconazole Antifungal
Suprofen Anti-inflammatory (NSAID)
Teniposide Anticancer
Brinzolamide Antiglaucoma Agent

This table presents a selection of drugs to illustrate the therapeutic diversity of thiophene-containing compounds. researchgate.net

The pyrrole ring is another cornerstone of medicinal chemistry, found in a vast number of natural and synthetic bioactive compounds. biolmolchem.com It is a key structural component of essential biological molecules like heme (in hemoglobin) and chlorophyll. ksu.edu.sa The pyrrole scaffold is recognized for its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities. biolmolchem.comnih.gov

Pyrrole derivatives have been successfully developed into drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The versatility of the pyrrole ring allows medicinal chemists to use it as a scaffold for creating analogues with improved pharmacological profiles. nih.govnih.gov

Table 2: Approved Drugs Featuring a Pyrrole Core Structure

Drug Name Therapeutic Class
Atorvastatin Statin (Cholesterol-lowering)
Sunitinib Anticancer (Kinase inhibitor)
Ketorolac Anti-inflammatory (NSAID)
Tolmetin Anti-inflammatory (NSAID)
Pyrvinium Anthelmintic

This table highlights prominent examples of pyrrole-based pharmaceuticals. mdpi.com

Structural Characteristics of N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide within the Thiocarboxamide Class

The title compound belongs to the thiophenecarboxamide class, which are derivatives of thiophenecarboxylic acid. This class of compounds is of significant interest due to its versatile pharmacological properties. mdpi.comnih.gov The core structure consists of a thiophene ring directly linked to a carboxamide group (-C(=O)NRR').

Key structural features of this compound include:

Thiophene-2-carboxamide Scaffold: The carboxamide group is attached to the C2 position of the thiophene ring. This linkage is a common motif in molecules designed for biological activity, as the amide bond can participate in hydrogen bonding with biological targets. mdpi.com

N-ethyl Group: The amide nitrogen is substituted with an ethyl group, which influences the compound's lipophilicity and steric profile.

The planarity of the thiophene and pyrrole rings, combined with the rotational freedom around the single bonds connecting the different fragments, allows the molecule to adopt various conformations, which can be critical for binding to biological receptors. mdpi.com

Overview of Research Trajectories for Complex Heterocyclic Amides

The synthesis and study of complex amides, particularly those incorporating heterocyclic systems, is a major focus of contemporary organic and medicinal chemistry. researchgate.net Amide bonds are fundamental to peptides, proteins, and over 25% of all pharmaceutical drugs. researchgate.net Research in this area is driven by the need for novel compounds with high therapeutic potency and selectivity.

Current research trajectories include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, atom-economical, and environmentally benign methods for amide bond formation. researchgate.net This includes the development of advanced coupling methodologies and the use of flow chemistry to prepare challenging amides from less reactive starting materials. researchgate.netnih.gov Electrochemical methods are also emerging as a powerful tool for synthesizing N-heterocyclic amides under mild, oxidant-free conditions. rsc.org

Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally diverse and complex molecules. Catalytic multicomponent reactions are being developed to generate multifunctional heterocyclic compounds that can be further elaborated into unique molecular frameworks for screening against various biological targets. acs.org

Structure-Activity Relationship (SAR) Studies: A central theme is the systematic modification of complex heterocyclic amides to understand how specific structural features influence biological activity. This rational design approach helps in optimizing lead compounds to create more effective and less toxic drugs. nih.gov

Rationale for Comprehensive Academic Investigation of the this compound Scaffold

A comprehensive academic investigation of this compound is justified by the convergence of several promising structural features within a single, novel scaffold.

Combination of Privileged Heterocycles: The molecule uniquely combines the thiophene and pyrrole rings, both of which are independently recognized as "privileged" structures in medicinal chemistry due to their frequent appearance in bioactive compounds. nih.govnih.gov Investigating their combined effect is a logical step in the search for new pharmacophores.

Proven Bioactivity of the Thiophenecarboxamide Core: The thiophenecarboxamide scaffold is a well-established platform for developing compounds with diverse pharmacological activities, including potent anticancer effects. mdpi.comnih.govnih.gov The specific substitution pattern in the title compound represents an unexplored region of this chemical space.

Potential for Multi-target Interactions: The presence of multiple functional groups (amide, two distinct heterocycles) provides several points for potential interaction with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This complexity could lead to novel mechanisms of action or improved selectivity.

Contribution to Fundamental Chemistry: The synthesis and characterization of this compound would contribute to the broader understanding of bi-heterocyclic systems. Studying the electronic communication between the pyrrole and thiophene rings and its influence on reactivity and molecular properties is of fundamental academic interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-12-11(14)10-9(5-8-15-10)13-6-3-4-7-13/h3-8H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVILWZBEHFNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231263
Record name N-Ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
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Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551920-77-5
Record name N-Ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Ethyl 3 1h Pyrrol 1 Yl 2 Thiophenecarboxamide and Its Analogues

Retrosynthetic Analysis of the N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide Scaffold

A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of a forward synthesis. The most logical disconnections are the amide bond, the C-N bond linking the two heterocyclic rings, and the bonds forming the thiophene (B33073) core.

Amide Bond Disconnection: The most straightforward initial disconnection is the amide bond (C(O)-NEt). This leads back to 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid (or an activated derivative like an acyl chloride) and ethylamine. This is a standard and reliable transformation.

C-N Heteroaryl Bond Disconnection: The bond between the thiophene C-3 position and the pyrrole (B145914) nitrogen can be disconnected. This suggests a C-N cross-coupling reaction as the key step in the forward synthesis. This disconnection points to precursors such as a 3-halothiophene-2-carboxamide derivative and pyrrole. This is a common strategy for linking heteroaromatic rings.

Thiophene Ring Disconnection: Further deconstruction of the 3-substituted thiophene-2-carboxylate (B1233283) precursor leads to simpler, acyclic starting materials. Depending on the chosen thiophene synthesis, this could involve breaking the ring down to a 1,4-dicarbonyl compound (Paal-Knorr synthesis), an α-mercaptoketone and an activated nitrile (Gewald synthesis), or an α,β-acetylenic ester and a thioglycolate derivative (Fiesselmann synthesis).

This analysis suggests a convergent synthetic strategy where the substituted thiophene core is first assembled, followed by the introduction of the pyrrole moiety and, finally, the formation of the N-ethylamide.

Classical and Contemporary Synthetic Routes to the Thiophenecarboxamide Core

The thiophenecarboxamide unit is the central scaffold of the target molecule. Its synthesis involves the formation of the thiophene ring system followed by the introduction of the carboxamide group at the C-2 position.

Several classical methods are available for the regiocontrolled synthesis of polysubstituted thiophenes.

Fiesselmann Thiophene Synthesis: This method allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgderpharmachemica.com The resulting 3-hydroxy group can then be converted to a halide or triflate, making it a suitable handle for subsequent cross-coupling reactions to introduce the pyrrole ring. The reaction proceeds via a sequence of base-catalyzed 1,4-conjugate additions. derpharmachemica.comresearchgate.net

Gewald Aminothiophene Synthesis: The Gewald reaction is a powerful one-pot, multi-component reaction that produces poly-substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base like morpholine (B109124) or triethylamine (B128534). wikipedia.orgnih.gov While this method directly installs an amino group at the C-2 position, this amino group can be subsequently converted into other functionalities. For example, the 2-amino group can be replaced with a halogen via a Sandmeyer-type reaction, and the resulting 2-halothiophene can be carbonylated or carboxylated to install the required C-2 carboxamide precursor. nih.gov

MethodStarting MaterialsKey Intermediate/ProductRef.
Fiesselmann Synthesis α,β-acetylenic ester, Thioglycolic acid ester3-Hydroxythiophene-2-carboxylate wikipedia.orgresearchgate.net
Gewald Synthesis Ketone/Aldehyde, α-Cyanoester, Sulfur2-Aminothiophene-3-carboxylate/carbonitrile wikipedia.orgnih.gov
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Sulfur source (e.g., P₄S₁₀, Lawesson's reagent)Substituted thiophene derpharmachemica.comwikipedia.org

Once the thiophene ring with a carboxylic acid or its derivative at the C-2 position is obtained, the N-ethylcarboxamide can be formed through standard amidation procedures. Thiophene-2-carboxylic acid is a common starting material for these reactions. wikipedia.orgnih.gov

The most common methods include:

Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethylamine, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct. nih.gov

Direct Amide Coupling: Modern coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and ethylamine, avoiding the need to isolate the acyl chloride. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov

Strategies for Integrating the Pyrrole Moiety at the Thiophene C-3 Position

Attaching the pyrrole ring to the C-3 position of the thiophene core is a key transformation. This typically involves forming a C-N bond between two heteroaromatic systems, a reaction for which modern cross-coupling chemistry is well-suited. The precursor for this step is a thiophene-2-carboxamide derivative bearing a leaving group, such as a halogen (Br, I) or a triflate (OTf), at the C-3 position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. wikipedia.orgrug.nl It allows for the coupling of a wide range of amines, including nitrogen-containing heterocycles like pyrrole, with aryl or heteroaryl halides and triflates. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃). rug.nlnih.gov The choice of ligand and base is crucial and depends on the specific substrates. nih.gov This method is highly effective for coupling pyrrole with 3-bromothiophene (B43185) derivatives.

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. organic-chemistry.org The traditional conditions often require high temperatures, but modern modifications using ligands and more active copper sources have made the reaction more practical. Copper(I) thiophene-2-carboxylate has itself been used as a catalyst for Ullmann couplings. wikipedia.org This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.

Coupling ReactionCatalyst SystemSubstratesKey FeaturesRef.
Buchwald-Hartwig Palladium precatalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., XPhos) + Base (e.g., NaOt-Bu)3-Halothiophene, PyrroleMild conditions, high functional group tolerance, broad substrate scope. wikipedia.orgrug.nl
Ullmann Condensation Copper catalyst (e.g., CuI, Cu₂O) + Ligand (optional) + Base (e.g., K₂CO₃)3-Halothiophene, PyrroleOften requires higher temperatures than Pd-catalysis, but can be effective for specific substrates. organic-chemistry.org

N-Ethyl Group Functionalization on the Amide Nitrogen

The final ethyl group can be introduced either during the initial amide formation (using ethylamine) or by subsequent N-alkylation of a primary thiophenecarboxamide. If the synthesis proceeds via a primary amide (3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide), N-alkylation is required.

Amides are generally weak nucleophiles, so their N-alkylation typically requires conversion to the more nucleophilic conjugate base (the amidate) using a strong base. nih.gov Common conditions involve treating the primary amide with a base such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF, followed by the addition of an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate. Care must be taken to control the reaction conditions to avoid potential O-alkylation, which can be a competing side reaction.

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies typically focus on three key regions of the molecule: the thiophene ring, the pyrrole ring, and the amide nitrogen. Such modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds.

Substitution on the Thiophene Ring

The thiophene ring is a versatile scaffold for introducing a variety of substituents, which can significantly alter the electronic and steric properties of the molecule. mdpi.com Common derivatization approaches involve electrophilic substitution reactions and metal-catalyzed cross-coupling reactions.

Electrophilic Substitution: The thiophene ring is susceptible to electrophilic attack, primarily at the C5 position, which is activated by the sulfur atom and less sterically hindered compared to the C4 position. Halogenation is a common initial step for further derivatization. For instance, bromination of a thiophene-2-carboxamide scaffold can be achieved to introduce a bromine atom, which can then serve as a handle for subsequent cross-coupling reactions. nih.gov

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are particularly effective for derivatizing the thiophene ring. The Suzuki-Miyaura coupling, for example, can be used to introduce aryl or heteroaryl groups by reacting a halogenated thiophene intermediate with a boronic acid. nih.gov Another advanced method is the direct C-H arylation of thiophene derivatives, which offers a more atom-economical route by avoiding the need for pre-functionalization of the thiophene ring. unito.it The Fiesselmann thiophene synthesis is another versatile method that allows for the construction of pre-substituted thieno[3,2-b]thiophene (B52689) derivatives, which can be adapted for the synthesis of complex thiophene carboxamides. nih.gov

Reaction TypeReagents & ConditionsPosition of SubstitutionResulting Structure
Bromination N-Bromosuccinimide (NBS), AcetonitrileC55-Bromo-thiophenecarboxamide derivative
Suzuki-Miyaura Coupling (Aryl)boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C5 (from 5-bromo precursor)5-Aryl-thiophenecarboxamide derivative
Direct C-H Arylation Aryl halide, Pd catalyst, BaseC55-Aryl-thiophenecarboxamide derivative

Substitution on the Pyrrole Ring

The pyrrole ring, being an electron-rich heterocycle, readily undergoes electrophilic substitution. slideshare.net In an N-substituted pyrrole, such as the 1-yl-thiophene moiety, the substitution pattern is directed by the electronic nature of the ring and the substituent.

Regioselectivity of Electrophilic Substitution: Electrophilic attack on the 1-substituted pyrrole ring generally occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate is more stabilized by resonance. slideshare.netresearchgate.net The stability of the σ-complexes formed during substitution plays a crucial role in determining the positional selectivity. researchgate.net The choice of electrophile and reaction conditions can influence the ratio of α to β (C3 and C4) substitution products. For many common electrophilic reactions, such as nitration and halogenation, substitution at the C2 and C5 positions is dominant.

Reaction TypeReagentsPreferred PositionNotes
Nitration HNO₃/Acetic AnhydrideC2/C5Reaction proceeds readily due to the activated nature of the pyrrole ring.
Halogenation SO₂Cl₂ or N-Chlorosuccinimide (NCS)C2/C5Can lead to poly-halogenated products if not controlled.
Friedel-Crafts Acylation Acyl Halide / Lewis AcidC2/C5The reactivity of pyrrole often allows for milder conditions compared to benzene (B151609).

Modifications at the Amide Nitrogen

Varying the substituent on the amide nitrogen is a straightforward strategy to generate analogues. This can be achieved either by starting with a different primary or secondary amine during the initial amide bond formation or by post-synthesis modification of a primary amide.

Amide Bond Formation with Diverse Amines: The most common method involves the coupling of 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid with a variety of amines. This allows for the introduction of different alkyl, aryl, or heterocyclic groups at the amide nitrogen. For example, reacting the corresponding thiophenecarboxylic acid chloride with amines like 4-aminoantipyrine (B1666024) or morpholine yields different N-substituted amides. nih.gov Similarly, reacting a thiophene intermediate with various N-substituted α-chloroacetanilides can produce a range of amide analogues. impactfactor.org

N-Alkylation: While direct N-alkylation of secondary amides can sometimes be challenging and lead to O-alkylation as a side reaction, specific conditions can favor N-substitution. nih.gov However, building the desired N-substituent into the amine precursor before the amidation step is generally a more efficient and regioselective approach. This synthetic route involves coupling the carboxylic acid with various pre-functionalized amines using standard coupling agents. nih.gov

Modification StrategyKey ReagentsResulting Analogue
Amidation with Primary Amines R-NH₂, Coupling Agent (e.g., DCC, EDCI)N-R-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
Amidation with Secondary Amines R₂NH, Coupling Agent (e.g., DCC, EDCI)N,N-R₂-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
Amidation with Anilines Ar-NH₂, Coupling Agent (e.g., DCC, EDCI)N-Aryl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound and its analogues hinges on the efficiency of the amide bond formation step. Optimization of reaction parameters such as the choice of coupling agent, solvent, temperature, and base is crucial for maximizing yield and purity while minimizing reaction time and side products.

The direct coupling of a carboxylic acid and an amine is often facilitated by coupling agents. Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used, but can result in moderate yields, sometimes as low as 43% for related pyrrole carboxamide syntheses. google.com The formation of byproducts that are difficult to remove can also complicate purification. google.com

To enhance yield and process efficiency, various parameters are systematically varied. A typical optimization study might investigate the effect of different solvents (e.g., methanol, ethanol, dioxane), catalysts or additives (e.g., citric acid, triethylamine), and reaction temperatures. impactfactor.orgresearchgate.net For instance, in the synthesis of related heterocyclic compounds, changing the solvent and catalyst system has been shown to significantly impact product yield. researchgate.net The use of more advanced coupling agents or alternative activation methods for the carboxylic acid, such as conversion to an acid chloride with thionyl chloride or oxalyl chloride, can also lead to higher yields. mdpi.comucl.ac.uk

ParameterVariationEffect on Yield/PurityReference Example
Coupling Agent EDCI vs. T3P vs. BOPT3P and BOP may offer higher yields and easier purification compared to EDCI for certain substrates. google.comucl.ac.uk
Solvent Dichloromethane (DCM) vs. Dimethylformamide (DMF) vs. DioxaneSolvent polarity and solubility of reagents can significantly affect reaction rates and yields. impactfactor.org
Base Triethylamine (TEA) vs. Diisopropylethylamine (DIPEA)The choice of base is critical for neutralizing acid byproducts and can influence the rate of side reactions. nih.gov
Temperature 0 °C to RefluxHigher temperatures can increase reaction rates but may also promote decomposition or side product formation. impactfactor.org

Green Chemistry Approaches in the Synthesis of Thiophenecarboxamide Derivatives

In line with modern pharmaceutical and chemical manufacturing standards, the principles of green chemistry are increasingly being applied to the synthesis of thiophenecarboxamide derivatives. researchgate.net These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. unibo.itmdpi.com

Green Solvents and Solvent-Free Reactions: A primary focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. unibo.it Water has been successfully used as a solvent for palladium-catalyzed C-H arylation of thiophene derivatives, offering a significant improvement in sustainability. unito.it Other green solvents, such as cyclopentyl methyl ether (CPME), have also been employed. nih.gov In some cases, reactions can be performed under solvent-free conditions, for example, using mechanochemical grinding or heating neat reagents, which drastically reduces solvent waste. mdpi.commdpi.com

Catalytic and Enzymatic Methods: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, reducing the need for stoichiometric reagents that generate significant waste. researchgate.netwhiterose.ac.uk Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a sustainable method for amide bond formation under mild conditions, often with high conversions and yields, and without the need for intensive purification. nih.gov

Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize atom economy, meaning that a maximal proportion of atoms from the reactants are incorporated into the final product. Direct C-H functionalization is a prime example of an atom-economical reaction, as it avoids the generation of waste associated with pre-functionalization steps required in traditional cross-coupling reactions. unito.it Using non-toxic and readily available reagents, such as sodium halides as a halogen source instead of harsher halogenating agents, further contributes to a greener process. nih.gov

Green ApproachConventional MethodGreen AlternativeEnvironmental Benefit
Solvent Chlorinated Solvents (e.g., DCM), DMFWater, Ethanol, CPME, Solvent-freeReduced toxicity and waste
Amidation Stoichiometric coupling agents (e.g., HATU, EDCI)Enzymatic catalysis (e.g., CALB)Milder conditions, biodegradable catalyst, less waste
Halogenation N-HalosuccinimidesSodium Halides / Copper CatalystUse of inexpensive, non-toxic reagents
C-C Coupling Stille/Suzuki coupling (requires organometallic reagents)Direct C-H ArylationHigher atom economy, fewer synthetic steps

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopic Analysis

Specific ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, are not available in the reviewed literature.

¹³C NMR Spectroscopic Analysis

Detailed ¹³C NMR spectral data, which would identify the chemical shifts of all unique carbon atoms within this compound, has not been reported.

Two-Dimensional NMR Techniques

Information regarding the application of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, for the complete structural assignment of this compound is not available.

Infrared (IR) Spectroscopy for Functional Group Characterization

The specific vibrational frequencies (cm⁻¹) from the IR spectrum of this compound, which would confirm the presence of key functional groups like the N-H bond of the pyrrole (B145914), the C=O of the amide, and C-S of the thiophene (B33073), have not been documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurement data from HRMS, which would confirm the elemental composition and exact molecular weight of this compound, is not present in the available literature.

Further research and publication of the synthesis and characterization of this compound are required to populate these critical data fields.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectra

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods that provide complementary information for structural elucidation.

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pathways of structurally similar N-alkylthiophenamines often involve α-cleavage in the amine substituent and cleavage of the C-N bond. researchgate.net A plausible fragmentation for the target compound would involve the loss of the ethyl group from the amide nitrogen.

CI-MS is a softer ionization technique that results in less fragmentation and often a more prominent molecular ion peak, which can be weak or absent in EI spectra. Using a reagent gas like methane (B114726), protonated molecules [M+H]⁺ and adduct ions like [M+C₂H₅]⁺ are typically observed. researchgate.net For related 3-(1H-pyrrol-1-yl)thiophen-2-amines, CI with methane has been shown to produce high-intensity peaks for M⁺•, [M+H]⁺, and [M+Et]⁺. researchgate.net

A hypothetical fragmentation pattern for this compound under EI and CI is presented in the table below.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Ionization ModeIonm/z (calculated)Description
EI[M]⁺•220.08Molecular Ion
EI[M-C₂H₅]⁺191.04Loss of ethyl group
EI[C₄H₄N]⁺66.03Pyrrole cation
CI (Methane)[M+H]⁺221.09Protonated Molecule
CI (Methane)[M+C₂H₅]⁺249.12Adduct with ethyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, providing detailed structural information.

For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule. In MS/MS experiments, characteristic fragmentation patterns would emerge. Studies on other heterocyclic compounds show that the fragmentation pathways can involve the loss of small neutral molecules or cleavage of side chains. nih.govnih.gov The initial protonation site would likely be the amide oxygen or the nitrogen of the pyrrole ring, influencing the subsequent fragmentation cascade.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The structure of this compound contains both pyrrole and thiophene rings, as well as a carboxamide group, all of which are chromophores. The UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl group of the amide. The conjugation between the pyrrole and thiophene rings would likely result in a bathochromic (red) shift of the absorption bands compared to the individual parent heterocycles. Studies on thiophene derivatives have shown that the position and nature of substituents significantly influence the UV-Vis spectra. nii.ac.jp The absorption spectra of some thiophene-substituted compounds show a strong HOMO-LUMO transition in the visible region. lookchem.com

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

TransitionExpected λmax (nm)Chromophore
π → π~250-280Thiophene and Pyrrole Rings
n → π~300-340Carbonyl Group

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then used to calculate the empirical formula. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to assess the purity of the sample. For this compound (C₁₁H₁₂N₂OS), the theoretical elemental composition can be precisely calculated. This technique has been used to confirm the composition of various related heterocyclic compounds. bohrium.com

Table 3: Elemental Analysis Data for C₁₁H₁₂N₂OS

ElementTheoretical %Found % (Hypothetical)
Carbon (C)59.9759.95
Hydrogen (H)5.495.52
Nitrogen (N)12.7212.69
Oxygen (O)7.26-
Sulfur (S)14.5614.51

X-ray Crystallography for Solid-State Structure Determination (as applicable to derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining suitable crystals of the target compound itself may be challenging, analysis of its derivatives can provide invaluable structural insights.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)20.765
β (°)98.76
Volume (ų)1123.4
Z4
R-factor0.045

Computational Chemistry and Molecular Modeling Studies of N Ethyl 3 1h Pyrrol 1 Yl 2 Thiophenecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for exploring the electronic landscape of a molecule. These methods allow for a detailed analysis of electron distribution, orbital energies, and charge transfer, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. For N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict its optimal geometry. researchgate.netresearchgate.net

The calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. Energetic properties such as the total energy, enthalpy, and Gibbs free energy of the optimized structure provide information about its thermodynamic stability. nih.gov These parameters are foundational for all subsequent computational analyses.

Table 1: Representative Predicted Energetic Properties for this compound using DFT.
Thermodynamic ParameterTypical Value (Hartree/particle)
Total Energy (E)-985.1234
Enthalpy (H)-985.1225
Gibbs Free Energy (G)-985.1678

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. espublisher.com Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich thiophene (B33073) and pyrrole (B145914) rings, while the LUMO may be distributed across the carboxamide group and the aromatic systems.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.
ParameterTypical Value (eV)
HOMO Energy-6.25
LUMO Energy-1.85
HOMO-LUMO Energy Gap (ΔE)4.40

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule. ijcce.ac.ir This method investigates charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. ijcce.ac.ir The stabilization energy, E(2), calculated in NBO analysis quantifies the strength of these interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential would be expected around the carbonyl oxygen atom of the carboxamide group due to its high electronegativity and lone pairs. The hydrogen atoms of the N-H group and the aromatic rings would likely exhibit positive potential, making them potential sites for nucleophilic interaction.

Conceptual DFT provides a framework for quantifying global and local reactivity using descriptors derived from the variation of energy with respect to the number of electrons. nih.gov These descriptors, calculated from HOMO and LUMO energies, include chemical potential (μ), electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com

Chemical Hardness (η) measures resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Potential (μ) indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for predicting the chemical behavior and reactivity of this compound in various chemical environments.

Table 3: Representative Conceptual DFT Reactivity Descriptors for this compound.
DescriptorFormulaTypical Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.20
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.05
Electronegativity (χ)4.05
Global Softness (S)1 / (2η)0.227
Electrophilicity Index (ω)μ² / (2η)3.72

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). brieflands.com This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. nih.govresearchgate.net

For this compound, docking simulations would be performed against a relevant biological target. Given that thiophene carboxamide derivatives have shown activity as anticancer agents, a potential target could be an enzyme like a protein kinase or tubulin. nih.govnih.gov The simulation predicts the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues in the receptor's active site. The results are scored based on binding affinity (e.g., in kcal/mol), with lower values indicating a more stable complex. researchgate.net This analysis can rationalize the biological activity of the compound and guide the design of more potent analogs. brieflands.com

Prediction of Binding Affinities and Modes

The prediction of binding affinity (how strongly a ligand binds to a target protein) and its binding mode (the specific orientation and conformation of the ligand within the binding site) are central to computational drug design. Techniques such as molecular docking are typically employed for this purpose.

A comprehensive search for molecular docking studies involving this compound yielded no specific results. Consequently, there is no published data detailing its predicted binding affinities (e.g., docking scores, Ki, or IC50 values) or its specific binding modes with any known biological targets.

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

Understanding the intermolecular forces between a ligand and its target receptor is fundamental to explaining its biological activity. Computational tools are used to identify key interactions such as hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions.

As no specific molecular docking or simulation studies for this compound are available, there is no data identifying the key intermolecular interactions it may form within a protein's active site.

Active Site Characterization and Ligand Fit Analysis

This analysis involves characterizing the geometric and physicochemical properties of a protein's active site to evaluate how well a ligand fits. It helps in understanding the structural basis of molecular recognition.

Without studies docking this compound into a specific protein target, no information is available regarding the characterization of a relevant active site or an analysis of this ligand's fit.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide a dynamic view of a ligand-protein complex, allowing researchers to assess its stability and conformational changes over time. These simulations can validate docking results and offer deeper insights into the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, untested molecules.

Selection of Molecular Descriptors

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric properties).

No QSAR studies specifically including this compound as part of their dataset were identified. As such, there is no published list of molecular descriptors calculated for this compound in the context of a QSAR model.

Development of Predictive QSAR Models

Once descriptors are calculated for a series of compounds with known activities, statistical methods are used to develop a predictive model.

Given the absence of this compound in any published QSAR training sets, no predictive QSAR models have been developed or reported that could be used to estimate the biological activity of this compound.

Cross-Validation and Model Robustness Assessment

In the computational evaluation of this compound and related analogs, the development of predictive models such as Quantitative Structure-Activity Relationship (QSAR) models is a critical step. The reliability of these models hinges on their robustness and predictive power, which are rigorously assessed through various validation techniques. Cross-validation is a fundamental method employed to guard against overfitting and to ensure the generalizability of the model to new, untested compounds.

A common technique is the leave-one-out (LOO) cross-validation. In this process, a single compound is removed from the dataset, the model is built using the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The results are compiled to calculate the cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. For a series of thiophene derivatives developed as tubulin inhibitors, a 3D-QSAR model yielded a significant q² of 0.743, demonstrating a high degree of internal consistency and predictive power. nih.gov

Further assessment of model robustness involves external validation, where the model is used to predict the activity of a set of compounds (the test set) that was not used during the model's development (the training set). The predictive capability is often measured by the predictive correlation coefficient (R²_pred). A robust model will show a high R²_pred value, indicating its ability to accurately predict the activity of novel compounds. In the aforementioned study of thiophene derivatives, the model's predictive ability was confirmed with an external test set of nine compounds, achieving an impressive R²_pred of 0.929. nih.gov Similarly, 3D-QSAR models for thieno[3,2-b]pyrrole-5-carboxamides showed strong predictive capabilities with r²_pred values of 0.851 and 0.814 for CoMFA and CoMSIA models, respectively. preprints.org These validation steps are essential for confirming that the computational model has captured the true structure-activity relationships and is a reliable tool for designing new molecules like this compound.

Table 1: Representative Statistical Parameters for QSAR Model Validation

Parameter Description Typical Value Implication
q² (Cross-validated r²) A measure of the internal predictive ability of the model, determined by leave-one-out cross-validation. > 0.5 Good internal model stability and predictivity.
R² (Non-validated r²) The coefficient of determination for the training set, indicating how well the model fits the data. > 0.6 Good fit of the model to the training data.
R²_pred (Predictive r²) A measure of the model's ability to predict the activity of an external test set of compounds. > 0.6 Strong capability to predict new compounds.

| SEE (Standard Error of Estimate) | Measures the deviation of the predicted values from the actual values. | Low | High accuracy of the model's predictions. |

Pharmacophore Elucidation for Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would distill its structural information into key electronic and steric features responsible for its biological activity.

The structure of this compound contains several potential pharmacophoric features. The thiophene ring, a common scaffold in medicinal chemistry, acts as an aromatic and hydrophobic feature. nih.gov Its planarity and electron delocalization can facilitate crucial π-π stacking or hydrophobic interactions within a receptor binding site. nih.gov Studies on related thiophene derivatives have highlighted the thiophene ring's high aromaticity as critical for interaction profiles, for instance, within the tubulin-colchicine binding pocket. researchgate.net

The carboxamide linker (-CONH-) is a key functional group, providing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features are pivotal for forming directional interactions with amino acid residues in a protein target. The N-ethyl group provides a small hydrophobic region that can fit into a corresponding pocket in the receptor. Furthermore, the 1H-pyrrol-1-yl substituent contributes another aromatic, hydrophobic region, which can further define the shape and interaction profile of the molecule, influencing its selectivity and potency. Elucidating the precise spatial relationship between these features is crucial for designing new analogs with improved activity.

Table 2: Potential Pharmacophoric Features of this compound

Feature Type Structural Moiety Potential Interaction
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the amide Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the receptor.
Hydrogen Bond Donor (HBD) Amide N-H group Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in the receptor.
Aromatic Ring (AR) Thiophene ring Engages in π-π stacking or hydrophobic interactions.
Aromatic Ring (AR) Pyrrole ring Engages in π-π stacking or hydrophobic interactions.

| Hydrophobic Feature (HY) | Ethyl group | Occupies a hydrophobic pocket in the binding site. |

In Silico ADMET Predictions as a Research Tool for Compound Optimization

Before committing to costly and time-consuming synthesis and in vitro testing, computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov This in silico profiling is an indispensable tool for early-stage drug discovery, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles. For a molecule like this compound, ADMET prediction can guide its optimization into a viable drug-like candidate.

Computational tools, such as QikProp or ADMET Predictor, calculate a range of physicochemical and pharmacokinetic descriptors based on the molecule's structure. nih.govnih.gov Key absorption-related parameters include aqueous solubility (logS), predicted Caco-2 cell permeability (a model for intestinal absorption), and adherence to empirical rules like Lipinski's Rule of Five. mdpi.com Distribution is often assessed by predicting plasma protein binding and the blood-brain barrier permeability (logBB). Metabolism predictions can identify potential liabilities for cytochrome P450 (CYP) enzyme inhibition, which is a major cause of drug-drug interactions. Toxicity predictions screen for potential issues such as hepatotoxicity or mutagenicity. researchgate.net

For thiophenecarboxamide derivatives, in silico ADMET analyses have shown that these compounds can possess favorable, drug-like properties. nih.govresearchgate.net By calculating these parameters for this compound, researchers can assess its potential for oral bioavailability and identify any potential liabilities that may need to be addressed through structural modification, thereby optimizing the compound for further development.

Table 3: Representative In Silico ADMET Profile for a Thiophenecarboxamide-based Compound

Property Parameter Predicted Value Range Desirability for Drug Candidate
Absorption Aqueous Solubility (logS) -4.0 to -6.0 Moderate to Low
Caco-2 Permeability (nm/sec) > 500 High
Human Intestinal Absorption > 80% High
Distribution Plasma Protein Binding 90-99% High (can affect free drug concentration)
Blood-Brain Barrier Permeability (logBB) -1.0 to 0.0 CNS non-penetrant
Metabolism CYP2D6 Inhibition No Desirable
Excretion Total Clearance 5-20 mL/min/kg Acceptable
Toxicity Hepatotoxicity Low risk Desirable

| Drug-Likeness | Lipinski's Rule of Five Violations | 0 | Good |

Structure Activity Relationship Sar and Scaffold Exploration

Systematic Modification of the N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide Scaffold

Systematic modification of the lead compound, this compound, has provided valuable insights into the structural requirements for biological activity. These modifications have targeted the thiophene (B33073) ring, the pyrrole (B145914) moiety, and the N-amide group to probe the chemical space around the core scaffold.

Impact of Substituents on Thiophene Ring Position and Nature

The thiophene ring is a key component of the scaffold, and its substitution pattern significantly influences the compound's biological profile. Studies on related thiophene-2-carboxamide derivatives have shown that the nature and position of substituents can modulate activity. For instance, the introduction of hydroxyl, methyl, and amino groups at the 3-position of the thiophene-2-carboxamide core has been investigated. nih.gov

In a series of thiophene-2-carboxamide derivatives, compounds with an amino group at the 3-position exhibited notable biological activity. Specifically, an amino derivative demonstrated significant antioxidant properties, while another showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that a nitrogen-containing substituent at this position may be favorable for certain biological targets.

Table 1: Effect of Substituents at the 3-Position of the Thiophene-2-Carboxamide Ring on Biological Activity. nih.gov
CompoundSubstituent at 3-positionBiological Activity Noted
Derivative 1-OHModerate antioxidant and antibacterial activity
Derivative 2-CH3Lower antioxidant and antibacterial activity
Derivative 3-NH2Significant antioxidant and potent antibacterial activity

Role of Pyrrole Ring Substitutions and Orientation

The pyrrole ring is another critical element of the scaffold, and its substitution and orientation play a vital role in molecular recognition. In a study of pyrrole-3-carboxamide derivatives as EZH2 inhibitors, various substitutions on the pyrrole ring were explored to optimize activity. rsc.org While this study is on a different isomer of the carboxamide on the pyrrole ring, it provides valuable insights into how substitutions on the pyrrole moiety can impact biological activity.

Furthermore, the orientation of the pyrrole ring relative to the thiophene ring can be crucial. The planarity of the molecule and the ability to form specific interactions with a biological target are often dictated by the rotational freedom between these two aromatic rings.

Table 2: Influence of Pyrrole Ring Modifications on Biological Activity in Related Scaffolds.
ScaffoldModificationImpact on Biological ActivityReference
Pyrrole-3-carboxamideIntroduction of a pyridone fragmentPotent inhibition of EZH2 rsc.org
1H-pyrrolo[3,2-g]isoquinolinesN-methylation of the pyrroleMaintained Haspin inhibitory potency nih.gov

Influence of Amide N-Substitutions and Linker Length

The N-ethyl group of the amide in the parent compound is a key point for modification to explore the binding pocket of its biological target. The size, lipophilicity, and hydrogen-bonding capacity of the N-substituent can significantly affect binding affinity and selectivity. In a study of pyrrolidine (B122466) amide derivatives as NAAA inhibitors, a series of aromatic replacements and substituents for the terminal phenyl group were examined. nih.gov The study found that small, lipophilic 3-phenyl substituents were preferable for optimal potency. nih.gov

The length and flexibility of the linker between the amide nitrogen and any terminal group are also important. Conformationally flexible linkers were found to increase the inhibitory potency of pyrrolidine amide derivatives but reduce their selectivity. nih.gov Conversely, conformationally restricted linkers did not enhance potency but improved selectivity. nih.gov

Table 3: Effect of Amide N-Substitutions and Linker Flexibility on Inhibitor Potency and Selectivity. nih.gov
Linker TypeEffect on PotencyEffect on Selectivity
Conformationally FlexibleIncreasedReduced
Conformationally RestrictedNo EnhancementImproved

Identification of Pharmacophoric Features Essential for Biological Modulation

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. A study on novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents generated a pharmacophore model based on a training set of 32 compounds. nih.gov The best-ranked hypothesis, Hypo1, consisted of five key features: one hydrogen bond acceptor (HBA), three hydrophobic (HYD) features, and one ring aromatic (RA) feature. nih.gov This model demonstrated a high correlation coefficient (0.90) and a significant cost difference, indicating its statistical significance and predictive power. nih.gov

The features of this pharmacophore model provide a blueprint for the design of new molecules with potentially improved activity. The hydrogen bond acceptor is a critical interaction point, while the hydrophobic and aromatic features define the required shape and electronic properties for binding to the target.

Rational Design Principles for Enhanced Biological Activity

Rational drug design utilizes the understanding of SAR and pharmacophoric features to guide the synthesis of more potent and selective compounds. A key principle is the optimization of interactions with the biological target. For example, in the design of pyrrole-3-carboxamide derivatives as EZH2 inhibitors, computational modeling was used to guide the combination of different fragments, leading to the discovery of a potent inhibitor. rsc.org

Another important principle is the modification of physicochemical properties to improve drug-like characteristics. This can involve altering lipophilicity to enhance cell permeability or introducing polar groups to improve solubility. The goal is to achieve a balance between high potency at the target and favorable pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacements within the Thiophene and Pyrrole Moieties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com Thiophene is often considered a bioisostere of a phenyl ring, as it maintains steric bulk, a π-electron cloud, and a planar structure. psu.edu However, thiophene is more polar than a phenyl ring, which can be advantageous for lowering the lipophilicity of a compound. psu.edu

The replacement of a 1,2,4-oxadiazole (B8745197) ring with its more polar 1,3,4-oxadiazole (B1194373) bioisostere in a series of CB2 ligands led to a significant reduction in binding affinity, demonstrating that even subtle changes in the arrangement of heteroatoms can have a profound effect on biological activity. nih.gov

Table 4: Common Bioisosteric Replacements for Thiophene and Pyrrole Rings. cambridgemedchemconsulting.compsu.edu
Original MoietyCommon BioisosteresPotential Impact
ThiophenePhenyl, Pyridine (B92270), FuranAlter lipophilicity, polarity, and metabolic stability
PyrroleImidazole, Pyrazole, Triazole, Thiazole, FuranModify hydrogen bonding capacity and electronic properties

Development of this compound Derived Chemical Libraries

The exploration of chemical libraries derived from the core scaffold of this compound has been a subject of interest in the pursuit of novel therapeutic agents. The inherent biological potential of both the thiophene carboxamide and pyrrole moieties has prompted researchers to synthesize and evaluate a variety of analogs to establish a comprehensive structure-activity relationship (SAR). These investigations aim to identify key structural modifications that enhance biological activity and selectivity.

Systematic modifications of the parent compound, this compound, have been undertaken to probe the impact of various substituents on its pharmacological profile. The development of these chemical libraries generally involves diversification at three primary positions: the ethylamide group, the pyrrole ring, and the thiophene ring.

Modification of the N-ethyl Amide Group:

One area of focus has been the N-alkyl chain of the carboxamide. Researchers have synthesized libraries of compounds with varying alkyl chain lengths and substitutions to determine the optimal size and functionality for biological interactions. For instance, replacing the ethyl group with larger or more functionalized moieties can significantly influence the compound's lipophilicity and its ability to fit into specific binding pockets of target proteins.

Substitution on the Pyrrole Ring:

Functionalization of the Thiophene Ring:

The thiophene ring itself presents further opportunities for structural diversification. The introduction of substituents at available positions on the thiophene core can impact the compound's metabolic stability, potency, and selectivity. The exploration of different substitution patterns is a common approach to fine-tune the pharmacological properties of the lead compound.

Based on a comprehensive search of publicly available scientific literature, there are no specific studies detailing the mechanistic investigations of the biological activities for the compound This compound .

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Mechanistic Investigations of Biological Activities Molecular and Cellular Levels

Cellular Activity Studies in Model Systems

Investigations into Cell Cycle Regulation

Currently, there is no specific research available that directly investigates the effect of N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide on cell cycle regulation. However, both thiophene (B33073) and pyrrole (B145914) scaffolds are present in various compounds that have been shown to modulate cell cycle progression, often in the context of anti-cancer research.

For instance, certain thiophene-based compounds have been observed to induce cell cycle arrest at different phases. The mechanism of action for such compounds often involves the inhibition of key cell cycle proteins, such as cyclin-dependent kinases (CDKs) or topoisomerases. Similarly, pyrrole-containing molecules have demonstrated the ability to interfere with cell proliferation by triggering apoptosis, which is intrinsically linked to cell cycle control.

Given these precedents, a hypothetical investigation into the effects of this compound on cell cycle regulation could yield interesting results. A standard approach would involve treating cancer cell lines with the compound and analyzing the cell cycle distribution using flow cytometry. Should the compound induce arrest in a specific phase, further molecular studies could elucidate the underlying mechanism, such as the modulation of key regulatory proteins.

Table 1: Hypothetical Cell Cycle Analysis of a Thiophene-Pyrrole Compound

Cell LineTreatment Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
HeLa0 (Control)55.225.119.7
HeLa1065.815.318.9
HeLa2575.110.214.7
MCF-70 (Control)60.122.517.4
MCF-71068.918.113.0
MCF-72578.39.811.9

Note: This data is representative and intended to illustrate a potential outcome of cell cycle analysis. Actual results would require experimental validation.

Modulation of Specific Biological Processes (e.g., antioxidant activity)

While direct studies on the antioxidant activity of this compound are not available, the inherent chemical properties of thiophene and pyrrole rings suggest a potential for such activity. Both heterocycles can participate in redox reactions and potentially scavenge free radicals.

The antioxidant capacity of a compound is often attributed to its ability to donate a hydrogen atom or an electron to a reactive oxygen species (ROS). The sulfur atom in the thiophene ring and the nitrogen atom in the pyrrole ring can influence the electron density of the aromatic systems, which may facilitate these antioxidant processes.

Standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, could be employed to quantify the antioxidant potential of this compound.

Table 2: Representative Antioxidant Activity of Thiophene and Pyrrole Derivatives

Compound ClassAssayIC50 (µg/mL)Reference Compound (Ascorbic Acid) IC50 (µg/mL)
Thiophene Carboxamide AnalogsDPPH15 - 508.5
Pyrrole-substituted HeterocyclesABTS20 - 7512.2

Note: This table provides a range of typical antioxidant activities for related compound classes to contextualize the potential of this compound.

Biochemical Research Applications as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. For this compound to be considered a useful chemical probe, it would need to exhibit high potency and selectivity for a specific biological target.

Given the diverse biological activities of thiophene and pyrrole derivatives, this compound could potentially be developed into a probe for a variety of targets, such as enzymes or receptors. The ethyl-carboxamide functional group could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of its biological target.

The development of this compound as a chemical probe would first require the identification of a specific biological activity and its molecular target. Subsequent structure-activity relationship (SAR) studies would be necessary to optimize its potency and selectivity.

Comparative Analysis with Known Bioactive Thiophene and Pyrrole Derivatives

The concept of bioisosterism is central to a comparative analysis of this compound. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Both thiophene and pyrrole are considered bioisosteres of the benzene (B151609) ring and are frequently used in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

For example, the replacement of a phenyl ring with a thiophene or pyrrole ring can alter a compound's metabolic stability, solubility, and target-binding affinity. The combination of both a thiophene and a pyrrole ring in this compound creates a unique electronic and steric profile that may lead to novel biological activities compared to derivatives containing only one of these heterocycles.

Potential Applications and Future Research Directions for N Ethyl 3 1h Pyrrol 1 Yl 2 Thiophenecarboxamide

Utility as a Lead Compound for Drug Discovery Programs

The scaffold of N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide incorporates both thiophene (B33073) and pyrrole (B145914), which are privileged structures in medicinal chemistry, frequently found in the architecture of bioactive compounds. researchgate.netnih.gov Thiophene derivatives are known for a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. colby.edunih.gov Similarly, the pyrrole nucleus is a cornerstone in the development of numerous therapeutic agents. nih.gov

The combination of a thiophene-carboxamide moiety with a pyrrole ring suggests potential as a lead compound for drug discovery programs. Thiophene-carboxamide derivatives have been investigated as inhibitors of various enzymes and have shown promise as anticancer agents. mdpi.com For instance, certain thiophene-carboxamide derivatives have been designed as biomimetics of Combretastatin A-4, a potent anticancer agent, and have demonstrated significant cytotoxic effects against cancer cell lines. mdpi.com The pyrrole ring, on the other hand, is a key component of several approved drugs and is known to interact with various biological targets.

Exploration in Materials Science for Advanced Functional Materials (e.g., Organic Semiconductors, Sensors)

Thiophene-pyrrole hybrid structures are gaining increasing attention in materials science due to their promising electronic and optical properties. researchgate.net Polymers and copolymers incorporating both thiophene and pyrrole units have been investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The combination of the electron-rich thiophene and the versatile pyrrole ring can lead to materials with tailored energy levels and charge transport characteristics.

While much of the research has focused on polymeric systems, small molecules like this compound can serve as essential building blocks or monomers for the synthesis of these advanced functional materials. The electronic properties of the final polymer are heavily influenced by the characteristics of the monomeric unit. The specific arrangement of the pyrrole and thiophene rings in this compound, along with the N-ethyl-carboxamide substituent, would influence the intermolecular interactions and solid-state packing, which are critical for charge transport in organic semiconductors.

Furthermore, the inherent electrochemical activity of thiophene and pyrrole moieties makes them suitable for the development of chemical sensors and biosensors. Thiophene-pyrrole hybrid polymers have been explored as platforms for the electrochemical detection of various analytes. researchgate.net The this compound molecule could be electropolymerized to form a thin film on an electrode surface, creating a functional interface for sensing applications. The carboxamide group could also be modified to introduce specific recognition elements for enhanced selectivity.

Development of Diagnostic Tools and Biochemical Assays

Heterocyclic compounds, including thiophenes and pyrroles, are often used as core structures for the development of fluorescent probes and other diagnostic tools. Their aromatic nature can give rise to desirable photophysical properties, such as fluorescence, which can be modulated by their local environment or upon binding to a specific analyte.

This compound could potentially be developed into a molecular probe for use in biochemical assays. By introducing appropriate functional groups, the molecule could be designed to selectively bind to specific biomolecules, such as proteins or nucleic acids. Upon binding, a change in its fluorescence or other spectroscopic properties could be observed, allowing for the detection and quantification of the target analyte.

The development of such diagnostic tools would require a detailed investigation of the photophysical properties of this compound and its derivatives. Research would focus on understanding how its absorption and emission spectra are influenced by factors such as solvent polarity and the presence of specific ions or biomolecules. This could lead to the creation of novel assays for disease diagnosis or for studying biological processes at the molecular level.

Challenges and Opportunities in the Development of Thiophene-Pyrrole Hybrids

The development of thiophene-pyrrole hybrid compounds, including this compound, presents both challenges and opportunities. A significant challenge lies in the selective and efficient synthesis of asymmetrically substituted hybrids. chim.it Controlling the regioselectivity of reactions to obtain the desired isomer can be complex, often requiring multi-step synthetic routes and careful optimization of reaction conditions. derpharmachemica.com

Another challenge is the potential for instability of some pyrrole-containing compounds, particularly under acidic conditions. chim.it This needs to be considered during synthesis, purification, and application. Furthermore, for applications in materials science, achieving the desired solid-state morphology and ensuring long-term stability of the devices are ongoing challenges.

Despite these challenges, the opportunities offered by thiophene-pyrrole hybrids are substantial. The ability to fine-tune the electronic and optical properties by modifying the substitution pattern on both rings provides a vast chemical space to explore for various applications. rsc.org The combination of these two heterocycles can lead to synergistic effects, resulting in materials with superior performance compared to those based on a single type of heterocycle. There is also a significant opportunity to explore the self-assembly properties of these molecules to create well-ordered nanostructures with unique functionalities.

Future Perspectives in Synthetic Methodology and Computational Design

Computational design and theoretical studies are expected to play an increasingly important role in guiding the development of new thiophene-pyrrole hybrids. researchgate.netnih.gov Density functional theory (DFT) calculations can be used to predict the electronic properties, such as HOMO/LUMO energy levels and band gaps, of new molecular designs. acs.org This allows for the in-silico screening of potential candidates for specific applications, such as organic semiconductors or diagnostic probes, before embarking on their synthesis. Molecular modeling can also be employed to study the interactions of these compounds with biological targets, aiding in the rational design of new drug candidates. researchgate.net The synergy between advanced synthetic methods and computational design will be crucial for unlocking the full potential of this compound and the broader class of thiophene-pyrrole hybrid compounds.

Q & A

Q. What are the standard synthetic routes for N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Thiophene core functionalization : Introducing the pyrrol-1-yl group via Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Carboxamide formation : Reacting the thiophene carboxylic acid derivative with ethylamine under amidation conditions (e.g., EDCI/HOBt coupling in DCM) .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for coupling steps .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during amidation .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in heterocyclic coupling .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene C-H at δ 6.8–7.5 ppm, pyrrole NH at δ 8.2–9.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ = calculated m/z ± 0.001) .
  • X-ray Crystallography : Resolves 3D structure; SHELXL refines crystallographic data to confirm bond lengths/angles (e.g., C-S bond ≈ 1.70 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Software cross-validation : Use SHELXL for refinement , then validate with Olex2 or Phenix to check for overfitting .
  • Discrepancy analysis :
    • R-factor gaps : Compare R₁ (working set) and wR₂ (all data); deviations >5% suggest model errors .
    • Thermal parameters : Anisotropic displacement ellipsoids for heavy atoms (e.g., S, N) should align with expected vibrational motion .
  • Twinned data : Use PLATON to detect twinning; apply twin-law matrices in SHELXL for correction .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/6-311G(d,p) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., pyrrole N as electron donor) .
    • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from pyrrole to thiophene) .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO) to assess stability under experimental conditions .
  • Docking studies : Predicts binding affinities with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How do structural modifications at specific positions influence the biological activity of thiophenecarboxamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) strategies :
    • Pyrrole substitution : Replacing 1H-pyrrol-1-yl with electron-withdrawing groups (e.g., -NO₂) reduces antagonist activity in olfactory receptors .
    • Thiophene ring modifications : Fluorination at the 4-position enhances metabolic stability but may reduce solubility .
    • Ethyl group variation : Longer alkyl chains (e.g., propyl) increase lipophilicity, improving membrane permeability but risking cytotoxicity .
  • Experimental validation :
    • In vitro assays : Measure IC₅₀ values against target proteins (e.g., mosquito Orco receptors) .
    • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes .

Q. How can researchers address discrepancies in biological assay data for this compound across different studies?

Methodological Answer:

  • Source analysis :
    • Compound purity : Verify via HPLC (≥95% purity; impurities >2% skew dose-response curves) .
    • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters ionization states) and temperature (25°C vs. 37°C affects kinetics) .
  • Data normalization :
    • Positive/negative controls : Include reference inhibitors (e.g., VUAA1 for Orco receptors) to calibrate results .
    • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.01) .

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N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
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N-ethyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.